2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate
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Overview
Description
2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of both coumarin and benzofuran, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for a specific period, usually around 1 hour, to yield the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted coumarin or benzofuran derivatives .
Scientific Research Applications
2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is unique due to its combined coumarin and benzofuran structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
Molecular Formula |
C18H10O5 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H10O5/c19-17-8-6-11-5-7-13(10-15(11)23-17)21-18(20)16-9-12-3-1-2-4-14(12)22-16/h1-10H |
InChI Key |
QCSCJNUGOXJJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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